Niraparib carboxylic acid metabolite M1
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Overview
Description
Niraparib metabolite M1 is a significant compound derived from the metabolism of niraparib, an orally active poly (ADP-ribose) polymerase inhibitor. Niraparib is primarily used in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer . Niraparib metabolite M1 is formed through the hydrolysis of niraparib and is further metabolized into various other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Niraparib metabolite M1 is primarily formed through the hydrolysis of niraparib. The hydrolysis reaction is typically catalyzed by carboxylesterases .
Industrial Production Methods
The industrial production of niraparib metabolite M1 involves the large-scale synthesis of niraparib followed by its hydrolysis. The hydrolysis reaction is carried out under controlled conditions to ensure the efficient conversion of niraparib to its metabolite M1 .
Chemical Reactions Analysis
Types of Reactions
Niraparib metabolite M1 undergoes several types of chemical reactions, including:
Hydrolysis: The primary reaction that forms niraparib metabolite M1 from niraparib.
Glucuronidation: Niraparib metabolite M1 undergoes glucuronidation mediated by uridine 5′-diphospho-glucuronosyltransferases to form the glucuronide of M1.
Methylation, Monooxygenation, and Hydrogenation: These reactions lead to the formation of minor metabolites from niraparib metabolite M1.
Common Reagents and Conditions
Carboxylesterases: Enzymes that catalyze the hydrolysis of niraparib to form niraparib metabolite M1.
Uridine 5′-diphospho-glucuronosyltransferases: Enzymes that mediate the glucuronidation of niraparib metabolite M1.
Major Products Formed
Glucuronide of M1: Formed through the glucuronidation of niraparib metabolite M1.
Minor Metabolites: Formed through methylation, monooxygenation, and hydrogenation reactions.
Scientific Research Applications
Niraparib metabolite M1 has several scientific research applications, including:
Mechanism of Action
Niraparib metabolite M1 is an inactive metabolite of niraparib. Niraparib itself is a potent and selective inhibitor of poly (ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2 . These enzymes play a crucial role in the repair of DNA damage. By inhibiting these enzymes, niraparib induces cytotoxicity in cancer cells, leading to their death . Niraparib metabolite M1, however, does not exhibit the same inhibitory activity and is considered inactive .
Comparison with Similar Compounds
Niraparib metabolite M1 can be compared with other metabolites of poly (ADP-ribose) polymerase inhibitors, such as:
Olaparib Metabolites: Olaparib is another poly (ADP-ribose) polymerase inhibitor with similar therapeutic applications.
Rucaparib Metabolites: Rucaparib is another compound in the same class, and its metabolites undergo similar metabolic pathways.
Talazoparib Metabolites: Talazoparib is a potent poly (ADP-ribose) polymerase inhibitor with metabolites that are formed through similar enzymatic reactions.
Niraparib metabolite M1 is unique in its specific formation through the hydrolysis of niraparib and its subsequent glucuronidation .
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(4-piperidin-3-ylphenyl)indazole-7-carboxylic acid |
InChI |
InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24) |
InChI Key |
HDQHGRLURKGIFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O |
Origin of Product |
United States |
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